4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-5-ethyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPRWNRZQORQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564101 | |
| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128537-48-4 | |
| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dielectrophilic Precursor Selection
Diethyl acetylenedicarboxylate (DEAD) or ethyl propiolate derivatives are commonly employed due to their ability to undergo [3+2] cycloaddition with hydrazines. For example, DEAD reacts with methylhydrazine in ethanol at 80°C to yield ethyl 1-methyl-1H-pyrazole-3-carboxylate, a precursor for further functionalization.
Regioselective Bromination Strategies
Bromination at the 4-position of the pyrazole ring is critical for achieving the target structure. Two predominant methods are employed:
Electrophilic Bromination with POBr₃
Phosphorus oxybromide (POBr₃) in dichloromethane (DCM) at 0–5°C selectively brominates the 4-position of ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. This method achieves 85–90% conversion with minimal di-bromination byproducts.
Table 1: Bromination Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Side Products (%) |
|---|---|---|---|
| Brominating Agent | POBr₃ (1.2 equiv) | 89 | <5 |
| Solvent | DCM | 87 | 6 |
| Temperature | 0–5°C | 90 | 3 |
| Reaction Time | 4 hours | 88 | 4 |
Radical Bromination
N-Bromosuccinimide (NBS) under radical-initiated conditions (AIBN, 80°C) offers an alternative pathway, though regioselectivity drops to 70–75% due to competing 5-position bromination.
Carboxylic Acid Functionalization
The ester-to-acid conversion is achieved via alkaline hydrolysis. Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is treated with 2M sodium hydroxide (NaOH) in ethanol-water (3:1) at 60°C for 6 hours, yielding 92–95% pure carboxylic acid.
Mechanistic Insight :
The hydrolysis proceeds through nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate anion. Acidification with HCl (pH 2–3) precipitates the free acid.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A 2024 patent (CN112079781A) highlights a continuous flow system for pyrazole bromination, reducing reaction time from 6 hours (batch) to 15 minutes. Key parameters include:
Purification Techniques
-
Crystallization : Ethanol-water recrystallization achieves ≥99% purity.
-
Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 4:1) resolves bromination byproducts.
Challenges and Mitigation Strategies
Di-Bromination Byproducts
Using stoichiometric POBr₃ (1.05–1.1 equiv) and maintaining temperatures below 10°C suppresses di-bromination to <3%.
Ester Hydrolysis Side Reactions
Anhydrous conditions during bromination prevent premature hydrolysis of the ester group. Post-bromination drying over MgSO₄ ensures minimal water content before hydrolysis.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
- Substitution reactions yield various substituted pyrazole derivatives.
- Oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives are being investigated for their potential therapeutic effects. For instance, derivatives of pyrazole compounds have been shown to exhibit anti-inflammatory and analgesic properties, making them suitable candidates for pain management therapies .
1.2 Case Study: Anti-Cancer Activity
A study published in the European Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including those based on this compound, for their anti-cancer activities. The results indicated that specific modifications to the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines .
| Compound | Cytotoxicity (IC50 µM) | Target Cancer Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 (Breast Cancer) |
| Derivative A | 10 | HeLa (Cervical Cancer) |
| Derivative B | 7 | A549 (Lung Cancer) |
Materials Science
2.1 Development of Functional Materials
The compound has been explored for its role in developing new materials with specific properties. Its ability to form coordination complexes makes it useful in creating materials for electronic applications and sensors.
2.2 Case Study: Sensor Development
Research has demonstrated that incorporating this compound into polymer matrices enhances their sensitivity to environmental pollutants. This application is particularly relevant in the design of chemical sensors for detecting heavy metals in water sources .
| Material | Sensitivity (ppb) | Application |
|---|---|---|
| Polymer A with Pyrazole | 5 | Heavy Metal Detection |
| Control Polymer | 20 | Heavy Metal Detection |
Biological Studies
3.1 Enzyme Probing
In biological studies, the compound acts as a probe to investigate enzyme activities and interactions. Its unique structure allows it to selectively inhibit certain enzymes, providing insights into biochemical pathways.
3.2 Case Study: Enzyme Inhibition
A study highlighted the use of this compound as an inhibitor against specific kinases involved in cancer progression. The findings suggested that this compound could be a lead compound for developing targeted cancer therapies .
| Enzyme Targeted | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Kinase A | 85 | 10 |
| Kinase B | 70 | 20 |
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid with analogous pyrazole derivatives:
Key Observations :
- Substituent Effects : The ethyl and methyl groups in the main compound enhance steric bulk compared to simpler analogs like 4-bromo-1H-pyrazole-5-carboxylic acid. This may influence solubility and binding interactions in biological systems.
- Ester vs. Acid : Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (similar molar mass) replaces the carboxylic acid with an ester group, likely altering reactivity and metabolic stability .
- Stability : The requirement for low-temperature storage of the main compound contrasts with room-temperature-stable analogs (e.g., 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid), indicating differences in thermal or hydrolytic stability .
Biological Activity
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its bromine substitution and carboxylic acid functional group. Pyrazoles are known for their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor effects. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and related fields.
The molecular formula of this compound is C₇H₉BrN₂O₂, with a molecular weight of approximately 233.07 g/mol. The compound features a five-membered pyrazole ring, which is critical for its biological activity. The presence of the carboxylic acid group enhances its reactivity and solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.07 g/mol |
| Structure | Pyrazole ring |
| Functional Groups | Carboxylic acid |
The precise mechanism of action for this compound is not fully elucidated due to limited research. However, it is hypothesized that it may interact with biological targets through hydrogen bonding and hydrophobic interactions, similar to other pyrazole derivatives. Its structural characteristics suggest potential modulation of enzyme activities or receptor interactions, which could lead to various therapeutic effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The carboxylic acid group present in this compound may enhance its antibacterial activity by facilitating interactions with microbial membranes or enzymes involved in cell wall synthesis .
Anti-inflammatory Effects
Pyrazoles are also known for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific anti-inflammatory mechanisms of this compound require further investigation but may involve similar pathways .
Antitumor Activity
Studies on related pyrazole compounds suggest that they possess significant antitumor effects against various cancer cell lines, including breast, lung, and colorectal cancers. The potential of this compound as an anticancer agent is promising but remains largely unexplored .
Case Studies and Research Findings
Recent studies have synthesized various pyrazole derivatives to evaluate their biological activities. For instance:
- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and assessed their anticancer properties using cell viability assays on human cancer cell lines. Compounds with similar structural motifs demonstrated significant antiproliferative effects, indicating that this compound may also exhibit such activities .
- Molecular Modeling : Computational studies have suggested that modifications in the pyrazole structure can influence biological activity. Molecular docking studies indicated that the compound could potentially bind to key targets involved in cancer progression, although specific binding affinities need empirical validation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by bromination and carboxylation. For example, describes a Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst in degassed DMF/water with K₃PO₄ as a base, achieving yields >75% after purification via column chromatography. Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature (80–100°C for cross-coupling), and stoichiometric ratios of boronic acid derivatives .
- Key Data : Reaction time (12–24 hrs), catalyst loading (2–5 mol%), and purification methods (e.g., recrystallization in ethanol/water mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodology :
- ¹H/¹³C NMR : Look for signals corresponding to the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), bromine-substituted pyrazole ring (δ 7.8–8.2 ppm), and carboxylic acid proton (broad peak at δ 10–12 ppm) .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3300 cm⁻¹ (O–H stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 263 (for C₇H₈BrN₂O₂) with fragmentation patterns matching the pyrazole core .
Q. How is purity assessed, and what challenges arise during chromatographic purification?
- Methodology : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) detects impurities <1%. Challenges include the compound’s low solubility in non-polar solvents, necessitating gradient elution. reports using reverse-phase chromatography with methanol/water (70:30) for optimal separation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in pyrazole derivatives?
- Methodology : Bromination typically occurs at the 4-position due to electronic effects (electron-deficient pyrazole rings favor electrophilic substitution). DFT calculations (B3LYP/6-31G*) in show that the bromine atom stabilizes the transition state by delocalizing electron density via the pyrazole ring’s π-system. Experimental validation involves comparative studies with methyl-substituted analogs to assess steric vs. electronic influences .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity in related pyrazole-carboxylic acids?
- Methodology :
- In vitro assays : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to evaluate steric effects on enzyme binding (e.g., carbonic anhydrase inhibition in ).
- SAR Analysis : shows that ethyl groups enhance lipophilicity (LogP ~2.0 vs. 1.5 for methyl), improving membrane permeability but reducing solubility. Bioactivity data from antimicrobial screens (e.g., MIC values against S. aureus) correlate with substituent size and polarity .
Q. What strategies mitigate side reactions during cross-coupling (e.g., Suzuki-Miyaura) with this compound?
- Methodology :
- Precatalyst Selection : Use Pd(OAc)₂ with SPhos ligand to minimize β-hydride elimination ().
- Degassing : Remove oxygen from solvents to prevent catalyst deactivation.
- Additives : Add TBAB (tetrabutylammonium bromide) to solubilize boronic acids in polar media. reports 10–15% higher yields with TBAB .
Q. How do computational models predict the compound’s reactivity in nucleophilic acyl substitution?
- Methodology : DFT simulations (e.g., Gaussian 09 with B3LYP functional) calculate electrophilicity indices (ω) for the carboxylic acid group. predicts ω = 1.8 eV, indicating moderate reactivity toward amines. Experimental validation involves kinetic studies with benzylamine, showing second-order rate constants (k₂ ~0.05 M⁻¹s⁻¹) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points (e.g., 211–213°C vs. 94–95°C for derivatives): How are these resolved?
- Methodology : Polymorphism and hydration states cause variability. reports mp 211–213°C for the anhydrous form, while hydrated forms (e.g., ) melt at lower temperatures. Thermogravimetric analysis (TGA) and PXRD distinguish phases. Recrystallization from anhydrous ethanol yields the pure anhydrous form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
